molecular formula C9H15NO3 B1469190 1-Pentanoylazetidine-3-carboxylic acid CAS No. 1341706-00-0

1-Pentanoylazetidine-3-carboxylic acid

Cat. No.: B1469190
CAS No.: 1341706-00-0
M. Wt: 185.22 g/mol
InChI Key: YOGKPAKRTADUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentanoylazetidine-3-carboxylic acid is a synthetic azetidine derivative featuring a pentanoyl group at the 1-position and a carboxylic acid moiety at the 3-position of the four-membered azetidine ring. Azetidine-based compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates .

Properties

CAS No.

1341706-00-0

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

1-pentanoylazetidine-3-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-2-3-4-8(11)10-5-7(6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13)

InChI Key

YOGKPAKRTADUCC-UHFFFAOYSA-N

SMILES

CCCCC(=O)N1CC(C1)C(=O)O

Canonical SMILES

CCCCC(=O)N1CC(C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Acyl Chain Length: The pentanoyl group in the target compound confers greater lipophilicity compared to acetyl-substituted analogs (e.g., 1-Acetyl-3-azetidinecarboxylic acid). This property may enhance membrane permeability but reduce aqueous solubility .
  • Biological Activity: Azetidine-3-carboxylic acid itself is non-toxic and serves as a precursor in peptide synthesis .
  • Synthetic Utility : Benzyl-protected derivatives (e.g., Benzyl 3-acetylazetidine-1-carboxylate) are critical intermediates in multi-step syntheses, enabling selective functionalization .

Pharmacokinetic Considerations

  • Metabolic Stability : The rigid azetidine ring may reduce susceptibility to enzymatic degradation compared to larger heterocycles like piperidine or pyrrolidine .

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